8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
2,3-diethoxy-6-propan-2-ylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-5-25-18-11-15-16(12-19(18)26-6-2)23-21-20(22-15)14-9-7-8-10-17(14)24(21)13(3)4/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSKKEXUHZRCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)C(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . For instance, Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation, have been reported to yield high product yields .
Industrial Production Methods
Industrial production methods for 8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoloquinoxaline framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
Indolo[2,3-b]quinoxaline derivatives, including 8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline, have shown promising anticancer properties. Various studies have synthesized and tested these compounds against a range of human tumor cell lines.
Case Study: Cytostatic Activity
A study evaluated the cytostatic activity of several indolo[2,3-b]quinoxaline derivatives. The synthesized compounds were tested against human Molt 4/C8 and CEM T-lymphocytes as well as murine L1210 leukemia cells. For instance, one compound exhibited an IC50 of 23 µmol/L against Molt 4/C8 cells, demonstrating significant potential as an anticancer agent compared to standard treatments like melphalan .
| Compound | Cell Line | IC50 (µmol/L) | Comparison (Melphalan IC50) |
|---|---|---|---|
| 5h | Molt 4/C8 | 23 | 3.2 |
| 7i | L1210 | 7.2 | 2.1 |
This data indicates that specific derivatives can be more effective than traditional chemotherapeutics.
Antiviral Properties
Indolo[2,3-b]quinoxaline derivatives have also been investigated for their antiviral activities. Research has shown that these compounds can inhibit various viruses effectively.
Case Study: Antiviral Efficacy Against Influenza
A derivative of indolo[2,3-b]quinoxaline was tested against the H1N1 influenza virus. It exhibited an IC50 of 0.2164 µM with minimal cytotoxicity (CC50 value of approximately 315,578.68 µM), suggesting a favorable safety profile alongside its antiviral efficacy . The study utilized quantitative PCR to assess viral gene expression reduction, confirming the compound's antiviral activity.
Other Therapeutic Applications
Beyond anticancer and antiviral activities, indolo[2,3-b]quinoxaline derivatives have been explored for additional therapeutic uses.
Neurodegenerative Diseases
Research indicates that these compounds may possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases. Their ability to interact with various biological targets makes them candidates for further investigation in this area .
Antidiabetic and Antimycobacterial Activity
Some studies have reported antidiabetic effects and potential activity against Mycobacterium tuberculosis. These findings suggest that indolo[2,3-b]quinoxaline derivatives could play a role in addressing metabolic disorders and infectious diseases alike .
Mechanism of Action
The mechanism of action of 8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline involves DNA intercalation, where the compound inserts itself between DNA base pairs, disrupting the DNA structure and function . This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The compound may also interact with specific proteins involved in cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth and survival .
Comparison with Similar Compounds
Key Research Findings
Synthesis : The target compound is synthesized via cyclo-condensation of trifluoromethyl piperidin-1-ylsulfonyl isatin with o-phenylenediamine, similar to antiviral derivatives .
Stability : Alkyl and ethoxy substituents synergistically improve stability, with fade rates <0.1% per hour in flow cells .
Biological vs.
Biological Activity
8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline is a compound belonging to the indolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This article will explore its synthesis, biological activities—including anticancer, antimicrobial, and antiviral effects—and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves cyclo-condensation reactions of appropriate precursors. The general method includes:
- Starting Materials : Indole derivatives and quinoxaline precursors.
- Reaction Conditions : Reflux in solvents such as ethanol or acetic acid.
- Purification : Crystallization or chromatography to isolate the product.
The synthesis process can yield various derivatives, providing a platform for further biological evaluations.
Anticancer Activity
Research indicates that compounds within the indolo[2,3-b]quinoxaline class exhibit significant anticancer properties. For instance:
- In Vitro Studies : A study evaluated several derivatives against a panel of 59 human tumor cell lines. Notably, some derivatives demonstrated IC50 values lower than conventional chemotherapeutics like melphalan, suggesting potent anticancer activity. For example, one derivative showed an IC50 of 23 µM against Molt 4/C8 cells compared to melphalan's 3.2 µM .
Table 1: Anticancer Activity of Indolo[2,3-b]quinoxalines
Antimicrobial Activity
Indolo[2,3-b]quinoxaline derivatives have also shown promising antimicrobial effects:
- Bacterial Studies : Certain derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, demonstrating selective activity against antibiotic-resistant strains .
Table 2: Antimicrobial Activity Data
| Compound ID | Bacterial Strain | Efficacy | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Effective | |
| Compound B | Enterococcus faecalis | Effective |
Antiviral Activity
Recent studies have highlighted the antiviral potential of indolo[2,3-b]quinoxaline derivatives against respiratory pathogens:
- H1N1 Inhibition : One derivative exhibited an IC50 of 0.2164 µM against the H1N1 influenza virus with minimal cytotoxicity (CC50 = 315578.68 µM), indicating a favorable therapeutic index .
Case Study 1: Anticancer Efficacy in Solid Tumors
A comprehensive study assessed various indolo[2,3-b]quinoxalines for their effects on solid tumors. The results indicated that certain compounds significantly inhibited tumor growth in vitro and in vivo models.
Case Study 2: Antimicrobial Resistance
Another study focused on the efficacy of these compounds against resistant bacterial strains. The findings suggested that specific derivatives could be developed into effective treatments for resistant infections.
Q & A
Q. What are the primary synthetic routes for 8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of isatin derivatives with 1,2-diaminobenzenes under acidic conditions (e.g., glacial acetic acid) to form the indoloquinoxaline core . Ethoxy and methylethyl groups are introduced using substituted ethyl esters and alkylation agents (e.g., 1-chloro-2-dimethylaminoethane hydrochloride) in acetone or DMF under reflux (24–48 hours). Coupling agents like PyBOP enhance amide bond formation efficiency . Key factors:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid, DMF | Polar aprotic solvents improve solubility |
| Temperature | 80–120°C | Higher temps accelerate cyclization |
| Catalysts | PyBOP, K₂CO₃ | Facilitate coupling and deprotonation |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve substituent positions (e.g., ethoxy vs. methylethyl groups) via chemical shifts (δ 1.2–1.4 ppm for ethyl CH₃; δ 3.8–4.2 ppm for OCH₂) .
- HRMS : Confirm molecular formula (e.g., C₂₁H₂₃N₃O₂) and detect isotopic patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3400 cm⁻¹) in intermediates .
Q. What are the common biological targets of indoloquinoxaline derivatives?
- Methodological Answer :
- DNA Intercalation : Planar indoloquinoxaline core binds to DNA, inhibiting replication (e.g., anticancer activity via topoisomerase II inhibition) .
- Kinase Inhibition : Methylethyl and ethoxy substituents enhance ATP-binding site interactions (e.g., EGFR or VEGFR2 inhibition) .
- Antimicrobial Targets : Disrupt bacterial cell membrane integrity or enzyme function (e.g., dihydrofolate reductase) .
Q. How does the compound’s chemical stability impact storage and handling?
- Methodological Answer :
- Stability : Sensitive to strong acids/bases (pH < 2 or > 10 induce ring-opening). Store under inert gas (N₂/Ar) at –20°C in amber vials .
- Decomposition Products : Monitor via HPLC for quinoxaline N-oxides or indole fragments under oxidative conditions .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side products?
- Methodological Answer :
- Stepwise Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 6 hours vs. 24 hours) and improves regioselectivity .
- Catalyst Screening : Test Pd(PPh₃)₄ for Suzuki-Miyaura couplings to introduce aryl groups .
Q. How to resolve contradictions in reported biological activity (e.g., cytotoxicity vs. antiviral efficacy)?
- Methodological Answer :
- Dose-Response Studies : Perform MTT assays across concentrations (0.1–100 µM) to differentiate therapeutic vs. toxic thresholds .
- Target Profiling : Use computational docking (AutoDock Vina) to predict binding affinities for kinases vs. viral proteases .
- Cell Line Variability : Compare activity in HeLa (cancer) vs. Vero (normal) cells to assess selectivity .
Q. What strategies guide the design of derivatives for specific targets (e.g., CNS penetration)?
- Methodological Answer :
- Lipophilicity Optimization : Introduce halogen atoms (Cl, F) to increase logP (target: logP ~3 for blood-brain barrier penetration) .
- Prodrug Approaches : Esterify ethoxy groups to enhance solubility (hydrolyzed in vivo) .
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values using Gaussian09 .
Q. How to analyze electronic properties for applications in organic electronics?
- Methodological Answer :
- Cyclic Voltammetry : Measure HOMO/LUMO levels (e.g., HOMO = –5.2 eV, suitable for OLED hole transport) .
- DFT Calculations : Simulate charge distribution (e.g., methylethyl groups enhance electron-donating capacity) .
Q. What mechanistic assays assess cytotoxicity in cancer vs. normal cells?
- Methodological Answer :
- Apoptosis Markers : Caspase-3/7 activation (fluorometric assays) and Annexin V staining .
- ROS Detection : Use DCFH-DA probes to quantify oxidative stress .
- Cell Cycle Analysis : Flow cytometry (PI staining) to identify G1/S arrest .
Q. How to conduct SAR studies for antimicrobial activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with sulfonamide or nitro groups at position 5/8 .
- MIC Testing : Compare minimum inhibitory concentrations against S. aureus and E. coli .
- Membrane Permeability Assays : Use SYTOX Green to quantify bacterial membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
